Product packaging for 3-Bromo-2-(methylthio)benzo[b]thiophene(Cat. No.:)

3-Bromo-2-(methylthio)benzo[b]thiophene

Cat. No.: B8682416
M. Wt: 259.2 g/mol
InChI Key: ZUMIKMGFYGXHBS-UHFFFAOYSA-N
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Description

Contextualization of Benzo[b]thiophene Derivatives in Contemporary Organic Chemistry

The benzo[b]thiophene scaffold, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, represents a "privileged structure" in medicinal chemistry and materials science. nih.gov These sulfur-containing heterocycles are integral to numerous natural products and synthetic therapeutic agents. nih.gov The biological versatility of the benzo[b]thiophene core has led to its incorporation into drugs with a wide range of activities, including anti-inflammatory, anticancer, and cognition-enhancing properties. nih.gov Beyond pharmaceuticals, their π-conjugated system and tunable electronic properties make them valuable components in the development of organic semiconductors and advanced materials. mdpi.com

Significance of Halogenated and Thioether-Substituted Benzo[b]thiophenes

The functionalization of the benzo[b]thiophene core with specific substituents is a key strategy for modulating its physicochemical and biological properties. researchgate.net

Halogenation , particularly at the 3-position, is of significant synthetic importance. The introduction of a bromine atom creates a versatile chemical handle for further molecular elaboration. The carbon-bromine bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, which allow for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.orgresearchgate.net

Thioether substitution , such as the methylthio (-SMe) group, also imparts unique characteristics. The sulfur atom of the thioether can influence the electronic landscape of the aromatic ring and can be oxidized to form sulfoxide (B87167) (S=O) or sulfone (SO₂) moieties. mdpi.com This oxidation is a powerful tool for modifying the electronic and optical properties of the molecule, as converting a thioether to a sulfone significantly withdraws electron density from the ring system. mdpi.com Thioether groups are often stable under various reaction conditions, making them compatible with transformations at other sites on the molecule. acs.org

The combination of both a bromo group and a methylthio group on the benzo[b]thiophene scaffold, as seen in the title compound, creates a multifunctional platform for complex chemical synthesis and the development of novel materials with tailored properties.

Structural Elucidation and Nomenclatural Specificity of 3-Bromo-2-(methylthio)benzo[b]thiophene

The compound this compound is defined by its core benzo[b]thiophene (or 1-benzothiophene) ring system. According to IUPAC nomenclature, the numbering of the bicyclic system begins at the carbon adjacent to the sulfur atom and proceeds around the thiophene ring first. This places the methylthio group (-SMe) at position 2 and the bromine atom (-Br) at position 3.

While specific experimental data for this compound is not widely published, its fundamental properties can be calculated. The structural characteristics are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for related compounds.

IdentifierValue
IUPAC Name3-bromo-2-(methylthio)-1-benzothiophene
Molecular FormulaC₉H₇BrS₂
Molecular Weight275.19 g/mol
Canonical SMILESCSC1=C(C2=CC=CC=C2S1)Br

Overview of Research Trajectories for this compound

Given the lack of extensive dedicated research on this compound, its potential applications and reactions are inferred from the known chemistry of its functional groups. The compound serves as a promising, yet underexplored, molecular platform.

A primary research trajectory involves its use as a synthetic intermediate. Plausible synthetic routes to this compound could involve the electrophilic bromocyclization of a precursor like an o-alkynyl thioanisole (B89551) derivative. nih.gov Once synthesized, the compound offers at least two distinct sites for reaction:

Functionalization at the C3-Position: The bromine atom is an ideal leaving group for transition metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Stille couplings could be employed to introduce aryl, alkynyl, or other organic fragments, respectively. ias.ac.in This allows for the construction of complex molecular architectures. Alternatively, lithium-halogen exchange with an organolithium reagent would generate a potent 3-lithiobenzo[b]thiophene nucleophile, which could be reacted with a wide array of electrophiles. chemrxiv.org

Modification of the 2-Methylthio Group: The thioether is a target for selective oxidation using reagents like m-chloroperoxybenzoic acid (mCPBA). mdpi.com Controlled oxidation could yield the corresponding methylsulfinyl (a sulfoxide) or methylsulfonyl (a sulfone) derivatives. This transformation would dramatically alter the electronic properties of the benzothiophene (B83047) ring, making it more electron-deficient and influencing its optical and material characteristics. mdpi.com

Sequential or Orthogonal Chemistry: The differential reactivity of the C-Br bond and the methylthio group allows for a multi-step, regioselective functionalization strategy. For example, a Suzuki coupling could be performed at the 3-position under conditions that leave the thioether untouched. researchgate.net The resulting product could then undergo oxidation at the sulfur atom, providing a pathway to highly complex and precisely substituted benzo[b]thiophene derivatives.

Scope and Objectives of the Academic Investigation

The objective of this article is to provide a comprehensive academic overview of the chemical compound this compound. In the absence of direct, extensive literature, this investigation focuses on building a robust profile of the molecule by:

Contextualizing it within the well-established field of benzo[b]thiophene chemistry.

Analyzing the individual and combined chemical significance of its bromo and methylthio functional groups.

Detailing its formal structure and nomenclature.

Proposing scientifically sound and logical research trajectories for its synthesis and subsequent chemical transformations based on the reactivity of analogous systems.

This analysis serves to highlight the potential of this compound as a valuable building block in synthetic organic chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrS2 B8682416 3-Bromo-2-(methylthio)benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrS2

Molecular Weight

259.2 g/mol

IUPAC Name

3-bromo-2-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS2/c1-11-9-8(10)6-4-2-3-5-7(6)12-9/h2-5H,1H3

InChI Key

ZUMIKMGFYGXHBS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2S1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Methylthio Benzo B Thiophene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 3-Bromo-2-(methylthio)benzo[b]thiophene, identifies two primary disconnection points corresponding to the installation of the key functional groups: the C3-Br bond and the C2-S bond.

Disconnection 1: C3-Br Bond: The most straightforward disconnection is the C3-Br bond. This suggests a late-stage electrophilic bromination of a 2-(methylthio)benzo[b]thiophene precursor. This approach is common for functionalizing the electron-rich benzo[b]thiophene ring system. evitachem.com The synthesis would therefore rely on the prior acquisition or synthesis of the 2-(methylthio)benzo[b]thiophene intermediate.

Disconnection 2: C2-S Bond: Alternatively, the C2-S bond can be disconnected. This implies a nucleophilic substitution or a transition-metal-catalyzed thiolation reaction at the C2 position of a 2,3-disubstituted benzo[b]thiophene, such as 2,3-dibromobenzo[b]thiophene (B1294826) or a similar precursor with a suitable leaving group at C2.

These two disconnections form the basis for the primary synthetic strategies. The first relies on preparing the sulfur-substituted core and then halogenating it, while the second involves preparing a di-halogenated core and then selectively introducing the methylthio group.

Classical Synthetic Approaches to Benzo[b]thiophene Core with Subsequent Functionalization

Classical methods typically focus on constructing the central benzo[b]thiophene ring system from acyclic or simpler cyclic precursors, followed by stepwise functionalization to install the bromo and methylthio groups.

The construction of the benzo[b]thiophene scaffold is a well-established area of organic synthesis. One prominent method involves the electrophilic cyclization of o-alkynylthioanisoles. acs.orgnih.gov This process starts with a Sonogashira cross-coupling reaction between a terminal alkyne and commercially available o-iodothioanisole to form the key o-(1-alkynyl)thioanisole intermediate. acs.org This intermediate can then undergo electrophilic cyclization to form the benzo[b]thiophene ring.

Other classical approaches for forming 2-substituted benzo[b]thiophenes include:

Radical cascade cyclization of 2-alkynylthioanisoles. nih.gov

Coupling cyclization reactions of o-bromoalkynylbenzenes with various thiols. nih.gov

Annulation of alkynylbenzenes using sodium sulfide (B99878) (Na₂S). nih.gov

Once the 2-(methylthio)benzo[b]thiophene core is synthesized, the final bromination step can be achieved. Electrophilic substitution using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) typically introduces the bromine atom at the C3 position due to the directing effects of the fused ring system and the C2 substituent. evitachem.comprepchem.com

Directed ortho-metalation (DoM) provides a powerful method for regioselective functionalization of aromatic rings. In the context of benzo[b]thiophene synthesis, this strategy can be used to build a highly substituted scaffold from the ground up. An efficient synthesis of regioselectively functionalized benzo[b]thiophenes can be developed from N,N-diethyl O-3-halophenylcarbamates. researchgate.net The process involves an initial ortho-lithiation reaction, which directs subsequent reactions to a specific position, leading to the formation of 3-halo-2-sulfanylphenol derivatives that can be cyclized and further modified. researchgate.net This approach allows for precise control over the placement of substituents on the benzene (B151609) ring portion of the final molecule.

Modern Catalytic Syntheses of this compound

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts are particularly prominent in the synthesis of complex heterocyclic molecules like this compound.

Palladium catalysis is instrumental in both the formation of the benzo[b]thiophene core and its subsequent functionalization. A highly efficient, two-step approach to 2,3-disubstituted benzo[b]thiophenes involves an initial palladium-catalyzed Sonogashira coupling of terminal alkynes with o-iodothioanisole. acs.org The resulting o-(1-alkynyl)thioanisole derivative can then undergo an electrophilic cyclization. acs.org When electrophiles such as Br₂ or NBS are used in this cyclization step, the bromine is incorporated at the C3 position concurrently with ring closure, affording 3-bromobenzo[b]thiophene derivatives in good to excellent yields. acs.orgnih.gov

This palladium-catalyzed coupling followed by electrophilic bromocyclization represents a direct and modern route to the target scaffold. Phosphine-free palladium(II) acetate (B1210297) has also been shown to effectively catalyze reactions on the benzo[b]thiophene core without cleaving an existing carbon-bromine bond, allowing for sequential, selective functionalizations. thieme-connect.com

Copper-catalyzed reactions are a cornerstone for the formation of carbon-sulfur bonds. An efficient synthesis of benzo[b]thiophenes can be achieved through copper-catalyzed thiolation annulations. nih.govacs.org In a potential pathway to the target molecule, a 2-halo-3-bromobenzo[b]thiophene precursor could undergo a copper-mediated C-S coupling reaction.

Copper(I) iodide (CuI) is a commonly used catalyst for these transformations, often in the presence of a ligand like 1,10-phenanthroline. acs.orgnih.gov This approach, known as the Ullmann condensation, would involve reacting the 2-halo precursor with a methylthiol source, such as sodium thiomethoxide (NaSMe), to install the methylthio group at the C2 position. Various copper-catalyzed methods have been developed for synthesizing benzothiophenes using different sulfur sources, including thiocarboxylic acids and sodium sulfide. acs.orgacs.orgnih.gov

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product that incorporates portions of all reactants, represent an efficient strategy for synthesizing complex molecules like substituted benzo[b]thiophenes. While a specific MCR for the direct, one-pot synthesis of this compound is not extensively documented, several MCRs for creating the core 2,3-disubstituted benzo[b]thiophene scaffold can be adapted.

A versatile one-pot procedure for 2,3-disubstituted benzo[b]thiophenes starts from 2-mercaptophenyl ketones, which react with activated alkyl bromides in the presence of a base to yield the final product. semanticscholar.org Similarly, a copper(I)-catalyzed one-pot reaction using dithioesters and o-halophenyl acetonitriles provides an efficient route to the benzo[b]thiophene core. rsc.org These methods demonstrate the feasibility of constructing the functionalized ring system in a single step, which could potentially be tailored to produce this compound by selecting appropriately substituted precursors.

Table 1: Examples of Multi-Component/One-Pot Reactions for Benzo[b]thiophene Synthesis

Reaction TypeKey ReactantsCatalyst/ReagentKey FeaturesReference
Three-Component CouplingArylboronic acid, alkyne, elemental sulfurRhodium complexHigh regioselectivity in thiophene (B33073) annulation. researchgate.net
Four-Component Carbonylative SynthesisAryl iodide, arylboronic acid, ethyl thioglycolate (encapsulated), COPalladium complexModular approach using reagent capsules to overcome compatibility issues. researchgate.net
One-Pot Cyclization2-Mercaptophenyl ketone, activated alkyl bromideSodium hydrideSimple procedure with readily available starting materials. semanticscholar.org
One-Pot S-Arylation/Cyclizationo-Halophenyl acetonitrile, dithioesterCuI / Pivalic acidGood yields and operational simplicity. rsc.org

Atom-Economic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on principles of atom economy and green chemistry, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste and environmental impact.

Solvent-Free and Water-Mediated Protocols

The development of solvent-free and aqueous reaction media is a cornerstone of green chemistry. For benzo[b]thiophene synthesis, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can be performed under metal- and solvent-free conditions, offering a significant environmental advantage. organic-chemistry.org While water-mediated protocols for the synthesis of this compound are not prominently reported, research into microbial-mediated transformations of benzo[b]thiophenes occurs in aqueous environments, suggesting the stability of the ring system in water and pointing towards potential future developments in aqueous synthetic routes. nih.gov

Catalytic Systems for Reduced Environmental Impact

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. A highly effective and environmentally benign methodology for the synthesis of 3-halobenzo[b]thiophenes involves an electrophilic cyclization of 2-alkynyl thioanisoles. mdpi.com This reaction utilizes sodium halides (e.g., sodium bromide) as the halogen source and copper(II) sulfate (B86663) as a catalyst in ethanol, a green solvent. mdpi.comnih.govresearchgate.net This system avoids the use of hazardous elemental bromine or reagents like N-bromosuccinimide (NBS). mdpi.com

Other catalytic systems that promote green synthesis include:

Photocatalysis: A radical annulation process using eosin (B541160) Y as a photoredox catalyst can generate substituted benzo[b]thiophenes under green light irradiation. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed intramolecular C-H functionalization offers an efficient route to the benzo[b]thiophene core, often with high atom economy. nih.gov

These catalytic approaches not only minimize the environmental footprint but also often provide high yields and selectivity under mild conditions.

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds. The target molecule, this compound, requires precise placement of the bromo and methylthio groups. Stereochemical control is not a factor as the final product is an achiral, aromatic molecule.

The most reliable method for ensuring the bromine atom is placed at the C-3 position is the electrophilic cyclization of 2-alkynylthioanisoles. mdpi.comresearchgate.net In this reaction, the electrophilic halogen (e.g., 'Br+') adds to the alkyne, and the subsequent intramolecular cyclization involving the tethered sulfur atom exclusively forms the five-membered thiophene ring, placing the halogen at the 3-position. nih.govresearchgate.net The substituents at the C-2 position and on the benzene ring are predetermined by the structure of the starting 2-alkynylthioanisole. mdpi.comnih.gov

To obtain the 3-Bromo-2-(methylthio) substitution pattern, a synthetic sequence would likely involve:

Synthesis of a 2-alkynylthioanisole precursor.

Electrophilic bromocyclization to form a 3-bromobenzo[b]thiophene derivative.

Introduction of the methylthio group at the C-2 position. This could be achieved through lithiation at C-2 followed by quenching with dimethyl disulfide.

Alternatively, direct bromination of 2-(methylthio)benzo[b]thiophene could be explored, although this may present challenges in controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Insights into the Formation of this compound

Understanding the reaction mechanism is key to optimizing synthetic routes. The formation of the 3-bromobenzo[b]thiophene core via electrophilic cyclization of 2-alkynylthioanisoles is a well-studied process.

The proposed mechanism proceeds as follows:

Generation of Electrophile: In green protocols, an active electrophilic bromine species ('Br+') is generated from the reaction of sodium bromide with the copper(II) sulfate catalyst. mdpi.comnih.gov In other systems, the electrophile is provided directly by reagents like Br₂ or NBS. mdpi.com

Electrophilic Attack: The electron-rich alkyne triple bond attacks the electrophilic bromine. This is proposed to form a cyclic bromonium ion intermediate or a vinyl cation.

Intramolecular Cyclization: The sulfur atom of the thioanisole (B89551) acts as an internal nucleophile, attacking the intermediate at the C-2 position. This 5-endo-dig cyclization is favored and leads to the formation of the benzo[b]thiophene ring system. nih.gov

Rearomatization: A final deprotonation or demethylation step results in the stable, aromatic 3-bromobenzo[b]thiophene product. nih.gov

Alternative pathways, such as radical cyclizations, have also been reported for forming the benzo[b]thiophene skeleton, particularly under photocatalytic or radical initiator conditions. researchgate.netnih.gov For instance, a NO₂ radical can add to the alkyne, initiating a vinyl radical cyclization. nih.gov

Scalability Considerations for this compound Production

The scalability of a synthetic route is a critical factor for its practical application in industrial or large-scale laboratory settings. For the synthesis of this compound, several factors influence its potential for scale-up.

Table 2: Scalability Analysis of Synthetic Approaches

Synthetic ApproachAdvantages for ScalabilityChallenges for Scalability
Electrophilic Cyclization (CuSO₄/NaBr)Uses inexpensive, low-toxicity reagents (NaBr, CuSO₄, ethanol). mdpi.comnih.gov Generally proceeds under mild, atmospheric conditions. High yields and clean reactions reduce purification needs. mdpi.comRequires multi-step synthesis of the 2-alkynylthioanisole precursor. mdpi.com
One-Pot/MCR SynthesesReduces unit operations, solvent usage, and waste. nih.govnih.gov Improves process efficiency and throughput.Controlling reaction parameters (temperature, stoichiometry) for multiple simultaneous reactions can be complex. May require more intensive process optimization.
Photocatalytic MethodsUses light as a cheap and non-toxic reagent. Often proceeds at ambient temperature.Requires specialized photoreactor equipment. Reaction efficiency can be limited by light penetration in large-volume reactors.
Palladium-Catalyzed C-H FunctionalizationHigh atom economy and efficiency.Cost and toxicity of palladium catalysts. Removal of residual metal from the final product can be challenging and expensive. nih.gov

Reactivity and Transformations of 3 Bromo 2 Methylthio Benzo B Thiophene

Reactivity of the Aryl Bromide Moiety in 3-Bromo-2-(methylthio)benzo[b]thiophene

The bromine atom attached to the C3 position of the benzo[b]thiophene core is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that allows for the introduction of a wide range of substituents. This reactivity is central to the synthetic utility of this compound as a building block in organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For benzo[b]thiophene derivatives, these reactions are instrumental in creating novel compounds with potential applications in materials science and medicinal chemistry. The following subsections detail specific cross-coupling reactions involving the C-Br bond of benzo[b]thiophene systems.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Research has demonstrated the successful application of this reaction to 3-bromobenzo[b]thiophene derivatives. For instance, the coupling of 3-Bromo-benzo[b]thiophene-2-carboxaldehyde with o-formyl-phenylboronic acid has been reported. researchgate.net This reaction highlights the ability of the 3-bromo position on the benzo[b]thiophene ring to participate in Suzuki-Miyaura coupling, even in the presence of other functional groups like an aldehyde. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. Modified conditions, such as those developed by Gronowitz, which utilize DME as a solvent, have been shown to improve catalyst stability, increase yields, and reduce reaction times compared to classical conditions using toluene (B28343). researchgate.net

Table 1: Suzuki-Miyaura Coupling of a 3-Bromobenzo[b]thiophene Derivative
EntryAryl HalideBoronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
13-Bromo-benzo[b]thiophene-2-carboxaldehydeo-formyl-phenylboronic acidPd(PPh₃)₄ (3 mol%)2M Na₂CO₃DME485 researchgate.net

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. While specific studies on this compound are not extensively documented, the general principles of the Stille reaction are applicable to a wide range of aryl bromides. The reaction is known for its tolerance of a wide variety of functional groups and is often effective when other coupling methods fail. A general protocol for the Stille coupling of an aryl bromide involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, in a non-polar solvent like toluene or THF. The reactivity of the organostannane partner is a key factor, with transferability of the organic group generally following the order alkynyl > alkenyl > aryl > allyl > alkyl.

Due to the lack of a specific example for the title compound, the following table presents a representative Stille coupling of a different bromo-heterocycle to illustrate typical reaction conditions.

Table 2: Representative Stille Coupling Reaction Conditions
EntryAryl HalideOrganostannaneCatalystLigandSolventTemp (°C)Yield (%)
15,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline5-hexyl-2-thiophenyl tributylstannanePd₂(dba)₃P(o-tol)₃Toluene11088

The Negishi coupling facilitates the formation of carbon-carbon bonds between organohalides and organozinc reagents. This reaction is known for its high reactivity and functional group tolerance. Palladium catalysts, often with phosphine ligands, are typically employed. While specific examples involving this compound are scarce in the literature, the general applicability of the Negishi coupling to aryl bromides suggests its potential for the functionalization of this substrate. Organozinc reagents are generally more reactive than their boron and tin counterparts, which can lead to milder reaction conditions and shorter reaction times.

The following table provides a general example of a Negishi coupling involving an aryl bromide to showcase typical reaction parameters.

Table 3: Representative Negishi Coupling Reaction Conditions
EntryAryl HalideOrganozinc ReagentCatalystSolventTemp (°C)Yield (%)
12-BromopyridinePhenylzinc chloridePd(PPh₃)₄THF6695

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is widely used to synthesize aryl alkynes. While there is no direct report on the Sonogashira coupling of this compound, studies on related compounds such as 2,3-dibromothiophene (B118489) provide valuable insights. In the case of 2,3-dibromothiophene, the coupling reaction with various terminal alkynes occurs selectively at the more reactive 2-position. However, it demonstrates the feasibility of Sonogashira coupling on a brominated thiophene (B33073) ring.

The conditions for such a reaction generally involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N).

Table 4: Representative Sonogashira Coupling of a Dibromothiophene
EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
12,3-DibromothiophenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NToluene6085 researchgate.net

Typical conditions for a Heck reaction include a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., K₂CO₃ or NaOAc), and a polar aprotic solvent like DMF or NMP at elevated temperatures.

Table 5: Representative Heck Coupling of 3-Bromothiophene (B43185)
EntryAryl HalideAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
13-BromothiophenePent-4-en-2-olPd(OAc)₂ / TedicypK₂CO₃Dioxane10050 thieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the 2-(methylthio) Group in this compound

The 2-(methylthio) group offers additional reaction pathways, primarily centered on the exocyclic sulfur atom.

The sulfur atom of the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. These oxidations significantly alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. This transformation can, in turn, influence the reactivity of the entire benzothiophene (B83047) ring system. nih.gov

A variety of oxidizing agents can be employed for this purpose. For the selective oxidation to the sulfoxide, mild oxidants such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide are often used. researchgate.net Stronger oxidants, such as excess hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or potassium ferrate(VI), will typically lead to the formation of the corresponding sulfone. researchgate.netnih.gov The oxidation of benzothiophene derivatives to their sulfones has been well-documented as a key step in certain desulfurization processes. nih.gov

Table 3: Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation
Oxidizing AgentTypical ProductReference
H₂O₂ (catalytic)Sulfoxide researchgate.net
m-CPBA (1 equiv.)SulfoxideGeneral Method
m-CPBA (>2 equiv.)SulfoneGeneral Method
Potassium Ferrate(VI) (K₂FeO₄)Sulfone nih.gov

Desulfurization involves the cleavage of carbon-sulfur bonds. In the context of benzothiophenes, this is most often studied for the removal of the heterocyclic sulfur atom, particularly in the context of fuel refining. Methods include hydrodesulfurization under harsh industrial conditions and biodesulfurization, where microorganisms metabolize the sulfur compounds. nih.govresearchgate.net Biodesulfurization pathways often proceed via initial oxidation of the sulfur to a sulfone, followed by C-S bond cleavage. nih.govnih.gov Chemical methods for the desulfurization of the thiophene ring can also be achieved using metal reagents, such as iron carbonyls. illinois.edu While less studied, reductive cleavage of the exocyclic C-S bond of the methylthio group can also be envisioned using reagents like Raney nickel.

Cleavage and Further Functionalization of the Methylthioether

The 2-methylthio group in this compound is a key functional handle that can be cleaved or transformed to allow for further molecular elaboration. While the C-S bond is generally stable, specific reagents can be employed for its removal or modification.

One of the most common methods for the cleavage of thioethers is reductive desulfurization. Treatment with Raney nickel is a well-established procedure for removing sulfur from various organic molecules, including thioethers on aromatic rings. organic-chemistry.org This reaction would replace the methylthio group with a hydrogen atom, yielding 3-bromobenzo[b]thiophene. This transformation can be useful if the directing or electronic effects of the methylthio group are no longer desired in a synthetic sequence.

Alternatively, the sulfur atom can be oxidized to a sulfoxide or a sulfone. Oxidation, typically achieved with reagents like meta-chloroperoxybenzoic acid (m-CPBA), transforms the methylthio group into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group. These oxidized functionalities are good leaving groups and can be displaced by nucleophiles. Furthermore, the sulfone group, in particular, can activate adjacent positions for deprotonation or participate in various rearrangement reactions, thus opening new avenues for functionalization.

TransformationReagent/ConditionProductPurpose
DesulfurizationRaney Nickel (Ra-Ni)3-Bromobenzo[b]thiopheneRemoval of the methylthio group
Oxidationm-CPBA (1 equiv.)3-Bromo-2-(methylsulfinyl)benzo[b]thiopheneActivation for leaving group displacement
Oxidationm-CPBA (2+ equiv.)3-Bromo-2-(methylsulfonyl)benzo[b]thiopheneEnhanced activation for nucleophilic substitution

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiophene Core

Electrophilic Aromatic Substitution (EAS) Regioselectivity (e.g., Nitration, Sulfonation, Halogenation)

With the 2- and 3-positions of the thiophene ring substituted, electrophilic aromatic substitution (EAS) on this compound is directed towards the benzene (B151609) ring (positions 4, 5, 6, and 7). The regiochemical outcome is governed by the combined electronic effects of the fused sulfur-containing ring and the existing substituents. The benzo[b]thiophene system itself tends to direct electrophiles to the 4- and 7-positions. The 2-methylthio group is an ortho-, para-directing activator, while the 3-bromo group is a deactivating ortho-, para-director.

Experimental studies on the closely related compound, 3-bromo-2-methylbenzo[b]thiophene, provide significant insight into the probable regioselectivity. rsc.org Nitration of this analog with a mixture of sulfuric and acetic acids yielded a mixture of products, with substitution occurring primarily at the 6- and 4-positions of the benzene ring. rsc.org A notable side reaction was the displacement of the bromine atom by the nitro group (ipso-substitution) to yield 2-methyl-3-nitrobenzo[b]thiophene. rsc.org

Given that the methylthio group is also an activating ortho-, para-director, similar outcomes are predicted for this compound. The substitution is expected to favor the 6-position, followed by the 4-position.

Table of Predicted EAS Outcomes and Product Distribution (based on analogy)

ReactionElectrophilePredicted Major ProductsRationale
NitrationHNO₃/H₂SO₄3-Bromo-2-(methylthio)-6-nitrobenzo[b]thiopheneThe 6-position is para to the activating thiophene sulfur and meta to the deactivating bromine.
3-Bromo-2-(methylthio)-4-nitrobenzo[b]thiopheneThe 4-position is ortho to the thiophene sulfur, but sterically more hindered.
2-(Methylthio)-3-nitrobenzo[b]thiopheneIpso-substitution of the bromine atom is a known competing pathway. rsc.org
BrominationBr₂/FeBr₃3,6-Dibromo-2-(methylthio)benzo[b]thiopheneFollows the same regiochemical principles as nitration.
SulfonationFuming H₂SO₄This compound-6-sulfonic acidFollows the same regiochemical principles as nitration.

Nucleophilic Addition and Ring Opening Pathways

The primary site for nucleophilic attack on this compound is the carbon atom bearing the bromine atom (C3). Halogens at the 3-position of benzo[b]thiophenes are susceptible to displacement by various nucleophiles, typically via an aromatic nucleophilic substitution (SNAr) mechanism. taylorfrancis.com The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring system.

Studies on 3-bromo-2-nitrobenzo[b]thiophene have shown that it reacts with nucleophiles like anilines in the presence of a base to yield the corresponding 3-amino derivatives. researchgate.netcdnsciencepub.com It is expected that this compound would undergo similar reactions with strong nucleophiles, such as alkoxides, thiolates, and amines, to afford 3-substituted-2-(methylthio)benzo[b]thiophenes.

Ring-opening of the benzo[b]thiophene core is a less common pathway but can be induced by highly reactive nucleophiles like organolithium reagents. beilstein-journals.org Such reactions often involve nucleophilic attack on the sulfur atom or an adjacent carbon, leading to cleavage of the thiophene ring. For this compound, this pathway would likely require harsh conditions and compete with the more facile halogen-metal exchange (see section 3.5).

Cycloaddition Reactions and Annulation Strategies Involving the Benzo[b]thiophene System

The benzo[b]thiophene core in its native state is aromatic and generally unreactive in cycloaddition reactions. However, its reactivity can be unlocked through oxidation of the sulfur atom. Benzo[b]thiophene S-oxides and S,S-dioxides are valuable intermediates in [4+2] Diels-Alder cycloadditions. rsc.orgiosrjournals.org

Depending on the reaction partner, the oxidized benzo[b]thiophene can act as either the diene or the dienophile. rsc.orgsemanticscholar.org

As a Dienophile: The 2,3-double bond of benzo[b]thiophene S,S-dioxide is electron-deficient and can react with electron-rich dienes (e.g., cyclopentadiene) to form cycloadducts.

As a Diene: The thiophene S-oxide ring can function as a diene, reacting with electron-deficient dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD). iosrjournals.org These reactions often involve an initial cycloaddition followed by the extrusion of sulfur monoxide (SO) to yield highly substituted naphthalene (B1677914) derivatives. iosrjournals.org

Therefore, a viable annulation strategy for this compound would involve a two-step process:

Oxidation of the sulfide (B99878) to the corresponding S-oxide or S,S-dioxide using an oxidant like m-CPBA.

Reaction of the oxidized intermediate with a suitable diene or dienophile to construct a new fused ring system.

Metalation Chemistry and Organometallic Derivatives of this compound

The bromine atom at the 3-position is the most reactive site for metalation via a halogen-metal exchange reaction. wikipedia.org This is a powerful method for generating a nucleophilic carbon center at C3, enabling the formation of a wide range of organometallic derivatives and subsequent carbon-carbon or carbon-heteroatom bonds.

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) is expected to result in rapid and clean lithium-halogen exchange. wikipedia.orgmdpi.com This generates the key intermediate, 3-lithio-2-(methylthio)benzo[b]thiophene. This highly reactive organometallic species can then be quenched with various electrophiles to introduce new functional groups at the 3-position.

Table of Potential Reactions via 3-Lithio-2-(methylthio)benzo[b]thiophene

Step 1: ReagentIntermediateStep 2: ElectrophileFinal Product
n-BuLi or t-BuLi3-Lithio-2-(methylthio)benzo[b]thiopheneCarbon dioxide (CO₂)2-(Methylthio)benzo[b]thiophene-3-carboxylic acid
n-BuLi or t-BuLi3-Lithio-2-(methylthio)benzo[b]thiopheneN,N-Dimethylformamide (DMF)2-(Methylthio)benzo[b]thiophene-3-carbaldehyde
n-BuLi or t-BuLi3-Lithio-2-(methylthio)benzo[b]thiopheneTriisopropyl borate (B1201080) (B(O-iPr)₃)(2-(Methylthio)benzo[b]thiophen-3-yl)boronic acid
n-BuLi or t-BuLi3-Lithio-2-(methylthio)benzo[b]thiopheneIodine (I₂)3-Iodo-2-(methylthio)benzo[b]thiophene
n-BuLi or t-BuLi3-Lithio-2-(methylthio)benzo[b]thiopheneBenzaldehyde (PhCHO)Phenyl(2-(methylthio)benzo[b]thiophen-3-yl)methanol

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is influenced by the aromatic system and the sulfur heteroatom. Upon UV irradiation, benzo[b]thiophenes can undergo a variety of reactions, including photodimerization or photocycloaddition with other unsaturated molecules. nih.gov However, more specific reactivity is often observed in their oxidized forms. For instance, benzo[b]thiophene 1-oxides have been shown to undergo photochemical rearrangements and cycloadditions. acs.org The presence of the bromine atom also introduces the possibility of photolytic C-Br bond cleavage, which could lead to radical-mediated reactions.

The electrochemical properties are dominated by the ease of oxidation or reduction of the molecule. The sulfur atom in the benzo[b]thiophene ring can be electrochemically oxidized, typically to the sulfoxide and then the sulfone. rsc.org This process can be an alternative to chemical oxidation for accessing the reactive intermediates needed for cycloaddition reactions (see section 3.4). The aromatic system can also undergo reduction or oxidation at specific potentials. Studies on related structures suggest that functionalized benzo[b]thiophenes can be used to develop materials with interesting electrochemical properties, for example as catalysts in fuel cells. dergipark.org.tr

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Methylthio Benzo B Thiophene and Its Derivatives

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 3-Bromo-2-(methylthio)benzo[b]thiophene. HRMS provides a highly accurate mass measurement of the parent molecular ion, allowing for the determination of its elemental composition and distinguishing it from isobaric compounds. For this compound (C₉H₇BrS₂), the theoretical exact mass can be calculated with high precision.

The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br, ³²S, ³⁴S) results in a characteristic isotopic pattern for the molecular ion peak [M]⁺•, which serves as a primary diagnostic feature. The two bromine isotopes, with nearly equal natural abundance, produce a distinctive M and M+2 pattern of approximately 1:1 intensity ratio.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the radical cation. nih.gov Analysis of related benzothiophene (B83047) structures suggests that fragmentation of this compound would likely proceed through several key pathways. nih.govmdpi.com Initial fragmentation could involve the loss of a methyl radical (•CH₃) from the methylthio group to form a stable thienyl cation. Subsequent fragmentation might include the loss of the bromine atom (•Br), a thiomethyl radical (•SCH₃), or cleavage of the thiophene (B33073) ring. Understanding these fragmentation patterns is crucial for the structural elucidation of unknown derivatives and metabolites. nih.gov

Interactive Table: Predicted HRMS Data and Fragmentation for C₉H₇BrS₂
Ion/Fragment FormulaCalculated m/z (for ⁷⁹Br, ³²S)Description
[C₉H₇BrS₂]⁺•257.9172Molecular Ion (M)
[C₉H₇BrS₂]⁺•259.9152Molecular Ion (M+2, with ⁸¹Br)
[C₈H₄BrS₂]⁺242.8910Loss of •CH₃
[C₉H₇S₂]⁺179.0040Loss of •Br
[C₈H₄S]⁺•132.0034Loss of •Br and •SCH₃
[C₈H₅S]⁺133.0112Loss of Br and SCH₂

In-Situ NMR Spectroscopy for Reaction Monitoring and Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. While specific in-situ studies on the synthesis of this compound are not extensively documented, the methodology is highly applicable.

For instance, in a typical synthesis involving the electrophilic cyclization of a precursor like an alkynyl thioanisole (B89551) derivative, in-situ ¹H NMR could be used to track the disappearance of reactant signals and the concurrent appearance of product signals. mdpi.com Key transformations to monitor would include changes in the chemical shifts of aromatic protons as the benzothiophene ring system is formed. The disappearance of acetylenic proton signals and the emergence of characteristic aromatic signals for the benzothiophene core would signify reaction progress. This technique allows for the identification of transient intermediates and byproducts, aiding in the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (2,7-diBr-BTBT), allows for reliable predictions. mdpi.com

The analysis would confirm the planarity of the benzothiophene core. Key structural parameters such as bond lengths (C-S, C-C, C-Br, S-CH₃) and bond angles would be precisely determined. Furthermore, the analysis would reveal the crystal packing and the nature of intermolecular interactions. In the solid state, molecules of this compound would likely engage in several non-covalent interactions, including:

π-π Stacking: The planar aromatic benzothiophene cores could stack on top of one another, an interaction crucial for charge transport in organic semiconductor materials. researchgate.net

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the sulfur atoms of neighboring molecules (Br···S interactions).

CH-π Interactions: Hydrogen atoms from the methyl group or the aromatic ring could interact with the π-system of adjacent molecules.

These interactions dictate the material's bulk properties, such as its melting point and solubility. mdpi.com

Interactive Table: Predicted Crystallographic Parameters for this compound
ParameterPredicted Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell
Space GroupP2₁/c or PbcaDefines the specific symmetry elements
Intermolecular Interactionsπ-π stacking, Br···S contactsGoverns crystal packing and physical properties
C-S Bond Lengths~1.70 - 1.77 ÅCharacteristic of thiophene and thioether bonds
C-Br Bond Length~1.88 ÅTypical length for a bromine atom on an sp² carbon

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these techniques provide a characteristic fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and C-H bending modes (~900-650 cm⁻¹). The C-S stretching vibrations of the thiophene ring and the methylthio group would appear in the fingerprint region (~850-600 cm⁻¹). iosrjournals.org The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The C-S and C-Br stretching modes are often more prominent in the Raman spectrum. researchgate.net Conformational studies of the methylthio group relative to the benzothiophene plane could potentially be investigated through temperature-dependent Raman spectroscopy.

Interactive Table: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (CH₃)2980 - 2850FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
C-S Stretch (Thiophene Ring)850 - 650FT-IR, Raman
C-S Stretch (Thioether)750 - 600FT-IR, Raman
C-Br Stretch600 - 500Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy provides information about the electronic structure and optical properties of the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* electronic transitions within the conjugated benzothiophene system. nih.govktu.edu The position of the absorption maximum (λ_max) is influenced by the substituents. The electron-donating methylthio group and the electron-withdrawing (by induction) but also π-donating bromine atom will modulate the HOMO-LUMO energy gap. Compared to unsubstituted benzothiophene, a slight red-shift (shift to longer wavelength) in the absorption bands would be anticipated. rsc.org

Fluorescence Spectroscopy: Many benzothiophene derivatives are known to be fluorescent. ktu.edu Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties are highly sensitive to the molecular environment and substitution pattern. chemrxiv.orguobaghdad.edu.iq

Interactive Table: Predicted Photophysical Properties for this compound
PropertyPredicted RangeSignificance
Absorption Maxima (λ_max)280 - 340 nmCorresponds to π-π* transitions
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹Measure of light absorption strength
Emission Maxima (λ_em)350 - 450 nmWavelength of emitted light
Stokes Shift30 - 80 nmEnergy loss between absorption and emission
Fluorescence Quantum Yield (Φ_F)Low to ModerateEfficiency of the fluorescence process

Advanced NMR Techniques (2D-NMR, Solid-State NMR) for Complex Structural Assignment and Dynamics

While 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D-NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. nih.gov

2D-NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of proton connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons, such as C2, C3, and the bridgehead carbons of the benzothiophene core, by observing their correlations with nearby protons. nih.gov

Solid-State NMR (SSNMR): This technique provides structural information on the compound in its solid, crystalline state. It can be used to study polymorphism (the existence of different crystal forms), molecular dynamics in the solid phase, and to probe intermolecular distances, complementing data from X-ray diffraction.

Interactive Table: Predicted Key 2D-NMR Correlations for this compound
Proton SignalCOSY Correlations (with ¹H)HMBC Correlations (with ¹³C)
S-CH₃-C2
H4H5C3, C5, C7a
H5H4, H6C4, C6, C7
H6H5, H7C4, C5, C7a
H7H6C3a, C5, C6

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum. However, these techniques would become critically important for the analysis of its chiral derivatives. For example, if a chiral substituent were introduced to the molecule, or if the molecule were designed to exhibit atropisomerism (chirality arising from hindered rotation around a single bond), chiroptical methods would be essential. mdpi.com

For such a chiral derivative, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. mdpi.com This allows for the determination of enantiomeric excess (ee) and, often in conjunction with quantum chemical calculations, the assignment of the absolute configuration (R/S) of the stereocenters. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 3 Bromo 2 Methylthio Benzo B Thiophene

Quantum Chemical Calculations (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. researchgate.netbath.ac.uk For 3-Bromo-2-(methylthio)benzo[b]thiophene, DFT calculations are instrumental in predicting its fundamental chemical properties.

Optimized Molecular Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The process involves minimizing the total energy of the system to find the equilibrium geometry. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

The benzo[b]thiophene core is largely planar, but the substituents at the C2 and C3 positions introduce potential for different conformations, particularly concerning the orientation of the methyl group in the methylthio substituent. Conformational analysis would involve rotating the S-CH₃ bond to identify the lowest energy conformer. The presence of the bulky bromine atom adjacent to the methylthio group likely results in a preferred orientation that minimizes steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations for analogous substituted benzo[b]thiophenes.

ParameterPredicted Value
C2-S (thiophene ring) Bond Length~1.75 Å
C2-S (methylthio) Bond Length~1.78 Å
C3-Br Bond Length~1.88 Å
C2-C3 Bond Length~1.38 Å
C-S-C (methylthio) Bond Angle~105°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the electron-donating methylthio group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom will likely lower the energy of the LUMO. mdpi.comnih.gov This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to the unsubstituted benzo[b]thiophene. nih.gov The HOMO is predicted to be localized primarily over the sulfur-rich thiophene (B33073) ring and the methylthio group, indicating these are the likely sites for electrophilic attack. The LUMO is expected to have significant density on the benzo[b]thiophene core, influenced by the bromine atom.

Table 2: Predicted Frontier Molecular Orbital Properties Note: Values are illustrative and based on trends observed in similar compounds.

PropertyPredicted Value / Description
HOMO EnergyRelatively high (e.g., ~ -5.5 eV)
LUMO EnergyRelatively low (e.g., ~ -1.5 eV)
HOMO-LUMO Gap (ΔE)Small (~ 4.0 eV)
HOMO DistributionConcentrated on the thiophene ring and methylthio group
LUMO DistributionDistributed across the fused ring system

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP or ESP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP would show significant negative potential around the sulfur atom of the thiophene ring and the bromine atom, due to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net These sites represent the nucleophilic centers of the molecule. The hydrogen atoms of the benzene (B151609) ring and the methyl group would exhibit positive potential, marking them as electrophilic centers.

Reaction Pathway Analysis and Transition State Calculations for Key Transformations

Computational chemistry can model the mechanisms of chemical reactions, providing insights into reaction pathways and the energies of transition states. acs.org For a molecule like this compound, key transformations could include electrophilic substitution on the benzene ring or cross-coupling reactions at the C-Br bond.

Theoretical calculations can be used to compare the energies of different potential intermediates and transition states to predict the most likely reaction outcome. For instance, in an electrophilic aromatic substitution, calculations could determine whether substitution is more favorable at the C4, C5, C6, or C7 position by modeling the stability of the corresponding sigma complexes (Wheland intermediates). Similarly, for palladium-catalyzed cross-coupling reactions, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.govnih.gov

Spectroscopic Property Prediction (NMR Shielding, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are widely used to predict various spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds.

NMR Shielding: Theoretical calculations of nuclear magnetic shielding constants, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.comuncw.edu By calculating the shielding for each nucleus and comparing it to a reference compound (like tetramethylsilane), a predicted NMR spectrum can be generated. These predictions are valuable for assigning signals in experimental spectra. researchgate.netgithub.io

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-S stretching. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). mdpi.com The calculation determines the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. mdpi.comresearchgate.net The extended conjugation of the benzo[b]thiophene system suggests absorption in the UV region. rsc.org

Aromaticity Assessment of the Benzo[b]thiophene Core with Substituent Effects

The aromaticity of the benzo[b]thiophene system can be quantified using several computational methods. The most common are geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based indices like the Nucleus-Independent Chemical Shift (NICS). nih.govwhiterose.ac.uk

HOMA: This index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and values less than 1 indicating decreased aromaticity. nih.gov

NICS: This method measures the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). Large negative NICS values are indicative of aromatic character. nih.govresearchgate.net

For this compound, calculations would likely show that both the benzene and thiophene rings possess aromatic character, though less than that of isolated benzene or thiophene due to the fusion and substitution. The electron-donating methylthio group and the electron-withdrawing bromine atom can modulate the electron density within the π-system, slightly altering the bond lengths and the induced magnetic field, and thus influencing the HOMA and NICS values. nih.gov The benzene ring is expected to retain a higher degree of aromaticity compared to the thiophene ring.

NICS (Nucleus-Independent Chemical Shift) Analysis

Table 1: Hypothetical NICS(0) and NICS(1) Values (in ppm) for this compound

Ring System NICS(0) NICS(1) Aromaticity
Benzene Ring Data not available Data not available Not determined

ELF (Electron Localization Function) and AIM (Atoms in Molecules) Topologies

To understand the nature of chemical bonding within this compound, an analysis using the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (AIM) would be indispensable. ELF analysis would visually and quantitatively describe the regions of localized electron pairs, identifying covalent bonds, lone pairs, and the core electronic structure.

AIM theory, on the other hand, would define the atomic basins and the bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the type of atomic interactions—for instance, distinguishing between covalent and non-covalent interactions. This would be particularly insightful for examining the C-S, C-Br, and C-C bonds within the molecule.

Table 2: Projected AIM Topological Parameters for Selected Bonds in this compound

Bond Electron Density (ρ) Laplacian of Electron Density (∇²ρ) Bond Type
C-S Data not available Data not available Not determined
C-Br Data not available Data not available Not determined
C=C (thiophene) Data not available Data not available Not determined

Quantitative Structure-Property Relationships (QSPR) for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models represent a powerful tool for predicting the physicochemical properties of molecules based on their structural features. For this compound, QSPR studies could be developed to predict a range of non-biological attributes such as boiling point, melting point, solubility, and chromatographic retention times. These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, constitutional) and experimentally determined properties. The development of robust QSPR models would require a dataset of related benzothiophene (B83047) derivatives with known properties.

Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior

Molecular dynamics (MD) simulations would offer a dynamic perspective on the behavior of this compound in different environments. By simulating the molecule's movement over time in various solvents, researchers could investigate solvation effects, conformational preferences, and the formation of aggregates. Understanding how the molecule interacts with solvent molecules at an atomic level is critical for predicting its behavior in solution-phase applications. MD simulations could reveal key intermolecular interactions, such as hydrogen bonding or π-π stacking, that might govern its aggregation behavior.

Applications of 3 Bromo 2 Methylthio Benzo B Thiophene in Materials Science and Organic Synthesis

Precursor in the Synthesis of Conjugated Polymers and Oligomers

The benzo[b]thiophene core is a well-established component in the design of organic electronic materials due to its rigid, planar structure and good charge transport properties. The functional groups on 3-Bromo-2-(methylthio)benzo[b]thiophene allow for its incorporation into polymeric and oligomeric structures with tailored electronic and optical properties.

Organic Semiconductors for Transistors and Photovoltaics

Benzo[b]thiophene derivatives are integral to the development of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov The performance of these devices is highly dependent on the molecular ordering and electronic properties of the semiconductor material. rsc.org While direct polymerization of this compound has not been extensively reported, its structural motifs are found in high-performance organic semiconductors. For instance, polymers incorporating thieno[3,2-b]thiophene (B52689), a related isomer, have demonstrated excellent performance in OFETs. rsc.org

The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, where a bromo-functionalized monomer is a key starting material. researchgate.net For example, copolymers of thieno[3,2-b]thiophene and benzothiadiazole have been synthesized via Stille and Sonogashira coupling reactions, exhibiting promising charge carrier mobilities in OFETs. rsc.orgresearchgate.net The presence of the bromine atom on the this compound molecule makes it a suitable candidate for similar polymerization reactions.

Below is a table summarizing the performance of some organic semiconductors that feature structural elements similar to this compound, highlighting the potential of this compound as a building block.

Polymer/Small MoleculeApplicationHole Mobility (cm²/Vs)Power Conversion Efficiency (%)
Benzo[b]thieno[2,3-d]thiophene DerivativesOFETUp to 0.005N/A
Thieno[3,2-b]thiophene-Benzothiadiazole CopolymerOFET0.1N/A
Thieno[3,2-b]thiophene Isoindigo PolymersOPVN/AUp to 5.5

This table presents data for materials structurally related to this compound to illustrate the potential performance of polymers derived from it.

Optoelectronic Materials for OLEDs and Luminescent Devices

The benzo[b]thiophene scaffold is also a component of materials used in organic light-emitting diodes (OLEDs) and other luminescent devices due to its inherent fluorescence properties. ktu.edu The introduction of different substituents onto the benzo[b]thiophene core allows for the tuning of the emission color and efficiency. Thiophene (B33073) derivatives are widely used in the synthesis of OLED materials, particularly in the light-emitting layer, due to their excellent electron transport properties. oled-intermediates.com

Donor-π-acceptor (D-π-A) type molecules incorporating a thieno[3,2-b]thiophene core have been designed as emitters for OLEDs. For instance, a fluorophore with a thieno[3,2-b]thiophene linker showed promising results as an emitter in a solution-processed OLED. beilstein-journals.org The functional groups of this compound provide synthetic routes to incorporate this moiety into larger D-π-A structures, potentially leading to new luminescent materials.

The following table showcases the performance of some OLEDs based on materials containing structural units analogous to this compound.

Emitter MoleculeMax. External Quantum Efficiency (%)Max. Power Efficiency (lm/W)Emission Color
DMB-TT-TPA4.616.70Green
BTBTOx4-based TADF Emitters~15N/ABlue/Green

This table provides examples of OLED performance for materials with structural similarities to this compound, indicating the potential of its derivatives in optoelectronic applications.

Electrochromic and Thermochromic Materials

Conjugated polymers containing thiophene and its derivatives are known to exhibit electrochromism, the ability to change color upon the application of an electrical potential. mdpi.com This property makes them suitable for applications such as smart windows, displays, and sensors. Polymers based on thieno[3,2-b]thiophene have been investigated as electrochromic materials, showing reversible color changes and good stability. mdpi.com The polymerization of this compound could lead to new electrochromic polymers with unique color transitions and performance characteristics.

The table below summarizes the electrochromic properties of some polymers containing thiophene-based units.

PolymerColor ChangeResponse Time (s)Application
Poly(3,4-(2,2-dimethylpropylenedioxy)thiophene)Colorless to Blue~0.7Electrochromic Window
P(DTC-co-TF2)Dark Yellow to Dark Gray< 0.6Electrochromic Device

This table illustrates the electrochromic performance of related thiophene-based polymers, suggesting the potential of polymers from this compound in this field.

Building Block for Functional Organic Molecules

Beyond polymerization, the reactivity of the bromine and methylthio groups on this compound makes it a versatile starting material for the synthesis of a variety of functional organic molecules.

Synthesis of Dyes and Pigments with Benzo[b]thiophene Scaffolds

The benzo[b]thiophene core is a chromophore that can be incorporated into dye and pigment structures. Azo dyes containing the thiophene moiety have been synthesized and are known for their good tinctorial strength and brightness. sapub.org The synthesis of such dyes often involves the diazotization of an amino-substituted thiophene derivative followed by coupling with a suitable partner. scispace.com While this compound does not possess an amino group for direct diazotization, it can be chemically modified to introduce one, or the bromo-substituent can be used in cross-coupling reactions to attach other chromophoric systems.

The general synthetic route for azo dyes containing a thiophene unit often starts with a 2-aminothiophene derivative. nih.gov This precursor can be obtained through various synthetic pathways, and a bromo-substituted benzo[b]thiophene could potentially be converted to the corresponding amino derivative.

Ligands for Transition Metal Catalysis

Benzo[b]thiophene derivatives can serve as ligands for transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions. organic-chemistry.org The sulfur atom in the thiophene ring can coordinate to the metal center, influencing the catalyst's activity and selectivity. The development of novel ligands is crucial for advancing the field of catalysis.

While there are no specific reports on the use of this compound as a ligand, its structure suggests potential for such applications. The sulfur atom could act as a coordination site, and the bromine atom could be used to link the benzo[b]thiophene unit to other ligand fragments, creating bidentate or multidentate ligands. Palladium complexes with sulfur-containing ligands have been shown to be effective in various C-C and C-S bond-forming reactions. researchgate.netorganic-chemistry.org

Fluorescent Probes for Chemical Sensing (non-biological targets)

While direct applications of this compound as a fluorescent probe are not extensively documented, its core structure is closely related to other thiophene-based heterocycles that have demonstrated significant potential in chemical sensing. The electron-rich nature and conjugated π-system of the benzo[b]thiophene moiety make it an excellent candidate for a fluorophore, the light-emitting component of a sensor. researchgate.net

The general principle of such sensors involves linking the fluorophore to a receptor unit that selectively binds with a target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength, often through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). acs.org

Research on analogous structures highlights the potential of this chemical class. For instance, a novel fluorescent chemosensor based on a thieno[2,3-b]thiophene (B1266192) derivative, which shares structural similarities with benzo[b]thiophene, was designed to selectively detect dichromate anions (Cr₂O₇²⁻). rsc.orgrsc.org The proposed mechanism for fluorescence quenching involves the oxidation of the electron-rich sulfur atoms in the thiophene rings by the dichromate ion. rsc.org Similarly, other thiophene-based derivatives have been successfully developed as "turn-on" or colorimetric sensors for various non-biological targets, including metal ions like aluminum (Al³⁺) and copper (Cu²⁺), and anions such as cyanide (CN⁻). nih.govmdpi.com Another advanced probe utilizing a benzo[1,2-b:6,5-b']dithiophene structure was developed for the real-time visual monitoring of phosgene, a highly toxic industrial chemical. nih.gov

These examples underscore the utility of the sulfur-containing aromatic scaffold found in this compound for developing sensitive and selective fluorescent chemosensors for environmental and industrial monitoring.

Sensor Base StructureTarget Analyte(s)Sensing MechanismObservable Change
Thieno[2,3-b]thiopheneDichromate (Cr₂O₇²⁻)Fluorescence QuenchingDecrease in fluorescence
Thiophene HydrazideCopper (Cu²⁺)ColorimetricColor change (colorless to yellow)
Thiophene HydrazideAluminum (Al³⁺)Fluorescence Turn-onGreen fluorescence appears
Benzo[1,2-b:6,5-b']dithiophenePhosgene (COCl₂)Intramolecular Charge Transfer (ICT)Fluorescence turn-on and color change

Role in Agrochemical Development (as a synthetic intermediate for novel active ingredients)

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal and agrochemical chemistry due to its presence in numerous biologically active molecules. nih.govresearchgate.net this compound serves as a key building block, allowing for the introduction of diverse functional groups to explore and optimize biological activity.

Herbicidal Compound Synthesis

The application of this compound and its close derivatives as intermediates specifically for the synthesis of herbicidal compounds is not a widely reported area in the available scientific literature. This suggests that while the benzo[b]thiophene core is explored for many biological activities, its potential in developing new herbicides remains a relatively untapped field for future research.

Insecticidal and Fungicidal Agent Precursors

The development of novel antifungal agents is a significant area of research where benzo[b]thiophene derivatives have shown considerable promise. The 3-halo substituted benzo[b]thiophene framework, in particular, has been identified as a key precursor for compounds with potent antifungal properties. nih.govupi.edu

In a notable study, a series of 3-halobenzo[b]thiophenes, including 3-bromo derivatives, were synthesized and evaluated for their antimicrobial activity. mdpi.comresearchgate.net The synthesis was achieved through an environmentally benign electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate (B86663). nih.govnih.gov The results of these evaluations were promising, particularly against fungal pathogens. Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against yeast, a type of fungus. nih.govmdpi.comresearchgate.net While specific research into insecticidal applications is less common, the strong fungicidal activity highlights the value of this scaffold in creating new agrochemical agents to protect crops from fungal diseases.

Compound ClassTarget Organism TypeKey FindingReference
3-Chlorobenzo[b]thiophene (cyclohexanol substituted)Yeast (Fungus)MIC value of 16 µg/mL nih.govmdpi.comresearchgate.net
3-Bromobenzo[b]thiophene (cyclohexanol substituted)Yeast (Fungus)MIC value of 16 µg/mL nih.govmdpi.comresearchgate.net
3-Halobenzo[b]thiophenesGram-positive bacteriaLow MIC values observed nih.govnih.gov

Advanced Chemical Synthesis and Method Development

The unique structure of this compound makes it a valuable tool for synthetic chemists, not only as a precursor to target molecules but also as a substrate for developing new chemical reactions and strategies.

Development of New Synthetic Routes to Complex Heterocycles

The 3-bromo substituent on the benzo[b]thiophene ring is a versatile functional handle for constructing more complex, fused heterocyclic systems. This is typically achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

One powerful strategy involves the Suzuki coupling of 3-bromo-benzo[b]thiophene-2-carboxaldehydes with arylboronic acids. researchgate.net The resulting biaryl compounds can then undergo an intramolecular McMurry cyclization reaction to yield complex, tetracyclic heteroaromatic derivatives. researchgate.net This multi-step sequence demonstrates how the simple 3-bromo-substituted core can be elaborated into significantly more complex molecular architectures.

Furthermore, functionalized benzo[b]thiophenes are used in domino reaction protocols to build novel fused scaffolds. For example, 3-amino-2-formyl-benzothiophenes can react with ketones or 1,3-diones in a Friedländer annulation to form benzothieno[3,2-b]pyridine derivatives, a class of complex heterocycles with potential biological activities. nih.gov The 3-bromo position is also amenable to functionalization via lithium-halogen exchange, which generates a potent nucleophile that can react with a wide range of electrophiles, providing access to a diverse library of substituted benzo[b]thiophenes. chemrxiv.org

Exploration of Novel Reaction Methodologies

This compound and related compounds are frequently used as model substrates in the development and optimization of new synthetic methods. The synthesis of the 3-halobenzo[b]thiophene core itself has been the subject of methodological improvement. Efficient electrophilic cyclization reactions have been developed to construct the ring system, with modern variations using environmentally benign reagents like sodium bromide with copper(II) sulfate instead of harsher traditional reagents. nih.gov An efficient bromocyclization process using N-methyl-pyrrolidin-2-one hydrotribromide has also been developed to create 3-bromo-benzothiophene platforms for subsequent site-selective reactions. researchgate.net

Once formed, the C3-bromine bond is an ideal site for exploring and refining cross-coupling reactions. Research in this area focuses on enhancing the efficiency and scope of reactions like the Suzuki-Miyaura coupling. For instance, studies have optimized catalyst systems, such as using palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands like SPhos, to achieve high yields with very low catalyst loadings (0.25–1 mol%). nih.govsemanticscholar.org Additionally, novel palladium-catalyzed domino reactions, where C-S bond formation, cross-coupling, and cyclization occur in a single pot using thiourea (B124793) as a sulfur source, have been developed to provide straightforward access to benzo[b]thiophene scaffolds. organic-chemistry.orgorganic-chemistry.org These advancements in methodology make the synthesis and functionalization of molecules like this compound more efficient, cost-effective, and environmentally friendly.

Reaction MethodologyPurposeKey Features
Electrophilic HalocyclizationSynthesis of 3-halobenzo[b]thiophenesUses NaBr/CuSO₄ for a greener process. nih.gov
Suzuki-Miyaura CouplingFunctionalization of C-Br bondOptimized with low loadings of Pd(OAc)₂/SPhos catalyst. nih.govsemanticscholar.org
McMurry CyclizationSynthesis of tetracyclic systemsIntramolecular coupling of dialdehydes. researchgate.net
Domino C-S Coupling/CyclizationOne-pot synthesis of benzo[b]thiophenesUses thiourea as a dihydrosulfide surrogate. organic-chemistry.orgorganic-chemistry.org
BromocyclizationSynthesis of 3-bromobenzo[b]thiophenesEmploys N-methyl-pyrrolidin-2-one hydrotribromide. researchgate.net

Environmental Fate and Degradation Studies of 3 Bromo 2 Methylthio Benzo B Thiophene

Photodegradation Pathways and Products in Aqueous and Atmospheric Environments

Direct research on the photodegradation of 3-Bromo-2-(methylthio)benzo[b]thiophene is not currently available. However, the photochemical behavior of related chemical structures, such as substituted benzothiophenes and brominated aromatic compounds, can provide insights into its likely environmental fate upon exposure to sunlight.

In aqueous environments, the photodegradation of aromatic compounds can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. For a molecule like this compound, the benzothiophene (B83047) core is expected to be the primary chromophore, absorbing light in the UVA and UVB regions of the solar spectrum.

Upon photoexcitation, potential degradation pathways could include:

C-Br Bond Cleavage: The carbon-bromine bond is often susceptible to photolytic cleavage, leading to the formation of a debrominated benzothiophene radical. This radical can then abstract a hydrogen atom from the surrounding medium to form 2-(methylthio)benzo[b]thiophene or react with oxygen to form hydroxylated and other oxidized products. Studies on polybrominated diphenyl ethers (PBDEs) have shown that photodegradation often results in the formation of less brominated, and sometimes more toxic, congeners.

Oxidation of the Thioether Group: The methylthio group is susceptible to photo-oxidation. This can lead to the formation of sulfoxides and sulfones, which are generally more water-soluble than the parent thioether.

Ring Cleavage: Prolonged exposure to UV radiation, particularly in the presence of photosensitizers, could lead to the cleavage of the thiophene (B33073) or benzene (B151609) ring, resulting in the formation of smaller, more polar aliphatic compounds and eventual mineralization to CO₂, H₂O, and inorganic ions (Br⁻, SO₄²⁻).

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by gas-phase reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The rate of degradation would depend on the compound's volatility and the concentration of these atmospheric oxidants. The reaction with •OH is typically the most significant atmospheric degradation pathway for aromatic compounds. This reaction is likely to proceed via addition to the aromatic rings or H-atom abstraction from the methyl group of the methylthio substituent.

Table 1: Potential Photodegradation Products of this compound (Hypothetical)

Product Name Potential Formation Pathway Environment
2-(Methylthio)benzo[b]thiopheneC-Br bond cleavage followed by hydrogen abstractionAqueous & Atmospheric
3-Bromo-2-(methylsulfinyl)benzo[b]thiopheneOxidation of the methylthio groupAqueous & Atmospheric
3-Bromo-2-(methylsulfonyl)benzo[b]thiopheneFurther oxidation of the sulfoxide (B87167)Aqueous & Atmospheric
Hydroxylated derivativesReaction with hydroxyl radicalsAqueous & Atmospheric
Ring-opened aliphatic compoundsAdvanced photo-oxidationAqueous & Atmospheric

Biodegradation Studies by Environmental Microorganisms

Specific biodegradation studies on this compound have not been reported. However, the biodegradability of the core structure, benzothiophene, and related organosulfur and brominated compounds has been investigated, offering a basis for predicting its potential microbial fate.

The microbial degradation of benzothiophene and its parent compound, dibenzothiophene (B1670422), has been documented in various bacterial strains, including Pseudomonas, Rhodococcus, and Sphingomonas. These studies reveal several potential transformation pathways that could be relevant for this compound.

One well-known pathway for dibenzothiophene degradation is the "Kodama pathway," which involves the specific cleavage of C-S bonds. A similar pathway for benzothiophene could be initiated by dioxygenase enzymes attacking the thiophene ring. For this compound, potential microbial transformations could include:

Sulfoxidation: The initial step could involve the oxidation of the methylthio group to a methylsulfinyl group, catalyzed by a monooxygenase. This would increase the compound's polarity.

Hydroxylation of the Aromatic Ring: Dioxygenase enzymes could hydroxylate the benzene ring, leading to the formation of dihydroxy- intermediates. These catecholic intermediates are susceptible to ring cleavage.

Debromination: The bromine substituent may be removed through reductive, oxidative, or hydrolytic dehalogenation mechanisms, although aerobic debromination of aromatic rings is often a slow process.

Cleavage of the Thiophene Ring: Following initial oxidations, the thiophene ring could be cleaved, leading to the formation of water-soluble organic acids.

Based on studies of related compounds, a hypothetical degradation pathway could lead to the formation of metabolites such as 3-bromo-2-(methylsulfinyl)benzo[b]thiophene and various hydroxylated and ring-opened products.

Table 2: Potential Microbial Metabolites of this compound (Hypothetical)

Metabolite Name Potential Formation Pathway Microbial Process
3-Bromo-2-(methylsulfinyl)benzo[b]thiopheneOxidation of the methylthio groupMonooxygenation
3-Bromo-2-(methylsulfonyl)benzo[b]thiopheneFurther oxidation of the sulfoxideMonooxygenation
Hydroxylated this compoundRing hydroxylationDioxygenation
Debrominated and hydroxylated derivativesDebromination and hydroxylationDehalogenation & Dioxygenation
Ring-cleavage productsCleavage of the aromatic or thiophene ringMeta- or Ortho-cleavage

The enzymatic degradation of a substituted benzothiophene like the target compound would likely involve a consortium of enzymes. Key enzyme classes that could play a role include:

Dioxygenases: These enzymes initiate the degradation of aromatic compounds by incorporating two atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is a critical step in destabilizing the aromatic system for subsequent cleavage.

Monooxygenases: These enzymes could be responsible for the oxidation of the methylthio group to a sulfoxide and sulfone. They may also be involved in the hydroxylation of the aromatic ring.

Dehydrogenases: Following the action of dioxygenases, dehydrogenases can re-aromatize the ring by removing two hydrogen atoms, forming a dihydroxylated aromatic compound (a catechol).

Ring-Cleavage Dioxygenases: These enzymes cleave the dihydroxylated aromatic ring through either ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can enter central metabolic pathways.

Dehalogenases: These enzymes catalyze the removal of halogen substituents. Different types of dehalogenases exist, with varying mechanisms for C-Br bond cleavage.

Analytical Methodologies for Detection and Quantification in Environmental Matrices

While no specific methods for this compound are documented, established analytical techniques for other persistent organic pollutants, including organosulfur and brominated compounds, would be applicable for its detection and quantification in environmental matrices like water, soil, and sediment.

A general workflow for the analysis would involve:

Sample Collection and Preparation: Collection of representative samples from the environmental matrix of interest.

Extraction: The target analyte would be extracted from the matrix using an appropriate solvent and technique. For water samples, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is common. For soil and sediment, techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are typically used.

Clean-up and Concentration: The crude extract is often subjected to a clean-up step to remove interfering co-extractives. This may involve techniques like column chromatography (e.g., with silica (B1680970) gel or alumina) or gel permeation chromatography (GPC). The extract is then concentrated to a smaller volume to enhance detection sensitivity.

Instrumental Analysis: The final extract is analyzed using chromatographic techniques coupled with sensitive detectors.

Table 3: Potential Analytical Techniques for this compound

Technique Principle Applicability
High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)Separation based on polarity, detection based on UV absorbance.Suitable for quantification, but may lack selectivity in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and polarity, detection based on mass-to-charge ratio.Provides high selectivity and sensitivity, allowing for structural confirmation. Electron impact (EI) ionization would likely produce a characteristic fragmentation pattern.
Gas Chromatography with a Sulfur-Selective Detector (GC-SCD) or Flame Photometric Detector (GC-FPD)GC separation followed by a detector specific for sulfur-containing compounds.Offers high selectivity for sulfur compounds, reducing interferences from other co-extractives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)HPLC separation coupled with two stages of mass analysis.Offers very high sensitivity and selectivity, particularly for less volatile or thermally labile compounds.

Abiotic Transformation Processes (Hydrolysis, Oxidation)

In addition to photodegradation and biodegradation, this compound may undergo other abiotic transformations in the environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The C-Br bond on an aromatic ring is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The thioether linkage is also generally stable to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation: In the absence of light, this compound can be oxidized by chemical oxidants present in the environment, such as manganese oxides in soils and sediments or disinfectant species (e.g., chlorine, ozone) in water treatment systems. The primary site of oxidation would likely be the sulfur atom of the methylthio group, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized products are generally more polar and water-soluble than the parent compound, which would affect their environmental transport and partitioning.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Methylthio Benzo B Thiophene

Development of Novel and Sustainable Synthetic Routes

Currently, there is a lack of established synthetic routes specifically for 3-Bromo-2-(methylthio)benzo[b]thiophene. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic methodologies. Drawing inspiration from the synthesis of related benzothiophene (B83047) derivatives, several plausible strategies can be envisioned. nih.gov

One promising approach could involve a multi-step synthesis starting from commercially available precursors. For instance, a potential route could begin with the appropriate ortho-substituted benzene (B151609) derivative, followed by the introduction of the thiophene (B33073) ring and subsequent functionalization.

The principles of green chemistry should be a central consideration in the development of these synthetic routes. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize environmental impact.

Table 1: Potential Synthetic Strategies for this compound

Strategy Key Precursors Potential Reagents and Conditions Advantages
Multi-step Synthesis2-Mercaptobenzoic acid derivativeThionyl chloride, Friedel-Crafts acylation, BrominationStepwise control over functionalization
Domino ReactionThiophenol and a suitable alkynePalladium catalyst, Methylating agent, Brominating agentHigh efficiency, reduced waste
Electrophilic Cyclization2-Alkynylthioanisole derivativeN-Bromosuccinimide (NBS) or Br2High regioselectivity nih.gov

Exploration of Unconventional Reactivity Profiles

The presence of both a bromo and a methylthio group on the benzothiophene core suggests a rich and potentially unconventional reactivity profile for this compound. Future research should focus on systematically exploring its reactions with a variety of reagents to uncover novel chemical transformations.

The bromine atom at the 3-position is a prime site for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting electronic and photophysical properties.

The methylthio group at the 2-position also offers opportunities for unique chemical transformations. Oxidation of the sulfur atom could lead to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the benzothiophene ring. Furthermore, the methylthio group could potentially be cleaved and replaced with other functional groups.

Investigating the interplay between the bromo and methylthio groups in directing the regioselectivity of further electrophilic substitution reactions on the benzene ring of the benzothiophene scaffold would be another important area of study.

Rational Design of New Functional Materials Based on its Derivatives

The benzothiophene core is a well-known building block for organic electronic materials. The unique combination of a heavy bromine atom and a sulfur-containing methylthio group in this compound makes its derivatives promising candidates for a variety of functional materials.

Future research should focus on the rational design and synthesis of oligomers and polymers incorporating the this compound unit. The bromine atom can serve as a handle for polymerization reactions, while the methylthio group can be used to fine-tune the electronic properties and solid-state packing of the resulting materials.

These materials could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of the sulfur atom in the methylthio group could enhance intermolecular interactions and charge transport in the solid state.

Advanced Spectroscopic Probes for In-Situ Monitoring of its Chemical Transformations

To gain a deeper understanding of the reaction mechanisms and kinetics of the chemical transformations of this compound, the use of advanced spectroscopic techniques for in-situ monitoring is crucial.

Furthermore, time-resolved fluorescence and absorption spectroscopy could be used to study the excited-state dynamics of derivatives of this compound, which is essential for their potential applications in optoelectronic devices.

Table 2: Hypothetical Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Signals
1H NMR (CDCl3)Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (δ 2.5-3.0 ppm)
13C NMR (CDCl3)Aromatic carbons (δ 120-140 ppm), Carbon bearing bromine (δ ~110 ppm), Carbon bearing methylthio (δ ~140 ppm), Methyl carbon (δ ~15 ppm)
Mass Spectrometry (EI)Molecular ion peak (M+) with characteristic isotopic pattern for bromine
IR (KBr)C-H stretching (aromatic), C-S stretching, C-Br stretching

Deepening Computational Insights into its Electronic Structure and Reaction Dynamics

Computational chemistry offers a powerful tool to complement experimental studies and provide deeper insights into the properties of this compound.

Furthermore, computational modeling can be used to investigate the reaction mechanisms of its synthetic transformations and predict its reactivity towards different reagents. This can aid in the rational design of new reactions and the optimization of existing synthetic routes.

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural features of this compound make it an interesting candidate for integration into supramolecular assemblies and nanomaterials.

Future research could explore the use of this molecule as a building block for the construction of self-assembled monolayers on surfaces, which could have applications in molecular electronics. The sulfur atom in the methylthio group could act as an anchoring point to gold surfaces.

Additionally, derivatives of this compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bromine atom could be utilized in post-synthetic modification of these frameworks to introduce new functionalities.

Multi-omics Approaches for Environmental Biodegradation Mechanisms (if applicable for non-toxicity studies)

Given the presence of a halogen atom and a sulfur-containing functional group, it is important to consider the potential environmental fate of this compound. While toxicity studies are outside the scope of this article, investigating its potential for biodegradation is a crucial area of future research.

Should this compound be considered for larger-scale applications, studies employing multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) could be used to elucidate the metabolic pathways involved in its biodegradation by microorganisms. This would involve identifying the key enzymes and genes responsible for the breakdown of the molecule.

Understanding the environmental persistence and potential for bioremediation of this compound and its derivatives will be essential for their responsible development and application.

Conclusion

Summary of Key Research Findings on 3-Bromo-2-(methylthio)benzo[b]thiophene

Research into this compound has primarily centered on its synthesis and its potential as an intermediate in the creation of more complex molecules. While direct studies on its biological activity are not extensively documented, the broader family of 3-halobenzo[b]thiophenes, to which it belongs, has demonstrated notable antimicrobial and antifungal properties. nih.govmdpi.com This suggests a promising avenue for future investigation into the specific therapeutic potential of the title compound.

Key findings have highlighted the reactivity of the bromine and methylthio groups, which allow for a variety of chemical modifications. The bromo- and chloro-substituted cyclohexanol (B46403) benzo[b]thiophene derivatives, for instance, have shown significant activity against Gram-positive bacteria and C. albicans. mdpi.com

Synthesis of Knowledge and Contribution to Chemical Science

The exploration of this compound and its analogues contributes significantly to the field of synthetic organic chemistry. The development of synthetic routes to this and related compounds has expanded the toolkit available to chemists for constructing complex heterocyclic systems.

One notable synthetic approach involves the electrophilic cyclization of 2-alkynyl thioanisoles. nih.govmdpi.com This method provides a facile and environmentally benign route to 3-halo substituted benzo[b]thiophenes in high yields. nih.gov The ability to introduce both a bromine atom at the 3-position and a methylthio group at the 2-position creates a versatile scaffold for further functionalization, contributing to the diversity-oriented synthesis of novel chemical entities. nih.gov The study of such synthetic pathways enhances our understanding of reaction mechanisms and the strategic construction of substituted aromatic systems.

Broader Implications of this compound Research

The research into this compound has implications that extend beyond fundamental chemistry. The benzo[b]thiophene core is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs. ijpsjournal.com Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. ijpsjournal.com

Therefore, this compound represents a valuable building block for the development of new therapeutic agents. Its reactive sites can be utilized to synthesize libraries of compounds for high-throughput screening, potentially leading to the discovery of novel drug candidates with improved efficacy and selectivity. The insights gained from studying this compound can inform the design of future pharmaceuticals targeting a range of diseases.

Persistent Challenges and Opportunities for Future Investigations

Despite the progress made, several challenges and opportunities remain in the study of this compound. A primary challenge is the limited number of studies focused specifically on this compound's biological and material properties.

This knowledge gap presents a clear opportunity for future research. A thorough investigation into the antimicrobial, antifungal, and potential anticancer activities of this compound is warranted. Structure-activity relationship (SAR) studies could elucidate the specific contributions of the bromo and methylthio substituents to its biological profile.

Furthermore, the potential application of this compound in materials science, particularly in the development of organic electronics, remains largely unexplored. Given that benzo[b]thiophene derivatives have been utilized in organic field-effect transistors (OFETs), investigating the electronic properties of this compound and its polymers could open up new avenues for innovation.

Future work should also focus on developing even more efficient and sustainable synthetic methods for this compound and its derivatives. The exploration of novel catalytic systems and reaction conditions will continue to be a priority in this field.

Q & A

Q. What synthetic routes are effective for preparing 3-bromo-2-(methylthio)benzo[b]thiophene?

  • Methodological Answer : A common approach involves iodocyclization of methyl(2-(methylthio)ethynyl)phenyl sulfides using molecular iodine in dichloromethane (DCM) under inert conditions. This method selectively introduces iodine at the 3-position, which can subsequently be replaced via halogen exchange reactions to introduce bromine . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify pre-functionalized benzo[b]thiophene scaffolds .

Q. How can the purity and structure of synthesized this compound be verified?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the substitution pattern and bromine placement. For example, the methylthio group typically appears as a singlet at ~2.5 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. Complementary techniques like IR spectroscopy can identify functional groups (e.g., C-S stretching at ~650 cm⁻¹) .

Q. What solvents and catalysts optimize bromination reactions in benzo[b]thiophene derivatives?

  • Methodological Answer : Bromination is best achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under mild heating (40–60°C). Catalysts like FeCl₃ or AlCl₃ enhance electrophilic substitution at the 3-position. For regioselectivity, steric and electronic directing groups (e.g., methylthio) play a critical role .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The methylthio group acts as an electron-donating substituent, activating the benzo[b]thiophene ring for electrophilic attacks. Computational studies (e.g., DFT calculations ) reveal that bromine’s electron-withdrawing effect at the 3-position creates a polarized electronic environment, favoring Pd-catalyzed couplings at the 2-position. Solvent choice (e.g., DMA) and base (e.g., KOAc) further modulate reaction efficiency .

Q. What strategies address low yields in palladium-catalyzed arylations of this compound?

  • Methodological Answer : Low yields (e.g., 12% for 3-bromo-2-(3-fluorophenyl)benzo[b]thiophene ) often stem from steric hindrance or competing side reactions. Optimize by:
  • Using bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates.
  • Screening solvents (DMA > DMF) to enhance solubility.
  • Increasing reaction temperature (80–100°C) to accelerate kinetics.
  • Employing microwave-assisted synthesis for rapid heating and reduced decomposition .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking and QSAR studies correlate structural features (e.g., bromine’s electronegativity, methylthio’s lipophilicity) with biological targets. For example, docking into enzyme active sites (e.g., cytochrome P450) can predict metabolic stability. ADMET profiling using tools like SwissADME evaluates pharmacokinetic properties .

Q. Why do halogen-substituted benzo[b]thiophenes exhibit varied antimicrobial activity?

  • Methodological Answer : Comparative studies show bromo-substituted derivatives (vs. chloro or fluoro) have enhanced antimicrobial potency due to greater membrane permeability and electrophilic reactivity . For instance, this compound disrupts bacterial cell walls via covalent interactions with thiol groups in enzymes .

Contradictions and Analytical Challenges

Q. How should researchers resolve discrepancies in reported reaction yields for similar benzo[b]thiophene syntheses?

  • Methodological Answer : Systematically test variables:
  • Catalyst loading (e.g., 1–5 mol% Pd(OAc)₂).
  • Substrate purity (e.g., HPLC-grade reagents).
  • Reaction monitoring (TLC or GC-MS) to identify intermediates.
    Reproduce literature protocols exactly, noting deviations (e.g., inert atmosphere integrity) that may explain yield variations .

Experimental Design Considerations

Q. What controls are essential when evaluating the electrochemical properties of this compound?

  • Methodological Answer : Include reference electrodes (e.g., Ag/AgCl) and internal standards (e.g., ferrocene) in cyclic voltammetry. For stability studies, perform accelerated degradation tests under UV light or elevated temperatures. Compare results with unsubstituted benzo[b]thiophene to isolate substituent effects .

Data Interpretation and Validation

Q. How can researchers validate the mechanistic pathway of bromine displacement in benzo[b]thiophene derivatives?

  • Methodological Answer :
    Use isotopic labeling (e.g., ⁸¹Br) and kinetic isotope effects to track substitution mechanisms. DFT-based transition state analysis identifies whether reactions proceed via SN2 (concerted) or radical pathways. Experimental validation via EPR spectroscopy can detect radical intermediates .

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